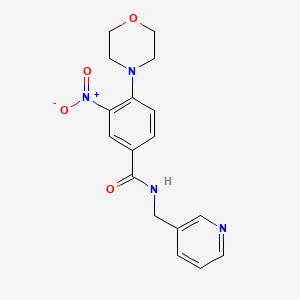![molecular formula C16H13Cl2NO3 B4409413 4-[(3,4-dichlorobenzoyl)amino]phenyl propionate](/img/structure/B4409413.png)
4-[(3,4-dichlorobenzoyl)amino]phenyl propionate
Descripción general
Descripción
4-[(3,4-dichlorobenzoyl)amino]phenyl propionate is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various research fields. This compound is also known as DCPP and is a derivative of 4-aminophenyl propionate. The chemical structure of DCPP features a benzoyl group, which is known for its ability to interact with various biological systems.
Aplicaciones Científicas De Investigación
DCPP has been studied extensively for its potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. DCPP has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of DCPP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in oxidative stress and inflammation. DCPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DCPP has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
DCPP has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DCPP can protect cells from oxidative stress and inflammation, reduce the production of reactive oxygen species (ROS), and inhibit the expression of pro-inflammatory cytokines. In vivo studies have shown that DCPP can improve cognitive function, reduce inflammation, and protect against oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPP has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, DCPP also has some limitations, including its relatively high cost, limited availability, and potential toxicity at higher doses.
Direcciones Futuras
There are several future directions for research on DCPP, including the development of more efficient synthesis methods, the identification of novel targets and mechanisms of action, and the evaluation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to determine the safety and toxicity of DCPP at different doses and in different cell and animal models. Overall, DCPP is a promising compound with significant potential for various research applications.
Propiedades
IUPAC Name |
[4-[(3,4-dichlorobenzoyl)amino]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-2-15(20)22-12-6-4-11(5-7-12)19-16(21)10-3-8-13(17)14(18)9-10/h3-9H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXPHXYZKKHSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4409336.png)
![4-{2-[2-(2-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409339.png)
![2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4409345.png)
![(4-methoxybenzyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B4409359.png)


![1-[4-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4409395.png)
![2-[(4-chlorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4409414.png)

![1-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4409436.png)



![2-[(4-chlorophenyl)thio]-N-(4-methoxy-3-nitrophenyl)acetamide](/img/structure/B4409453.png)